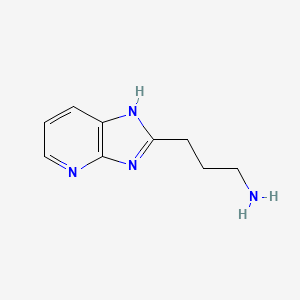
2-Aminopropyl-4(7)-azo-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopropyl-4(7)-azo-benzimidazole is a useful research compound. Its molecular formula is C9H12N4 and its molecular weight is 176.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that derivatives of benzimidazole, including those with azo linkages, demonstrate effective inhibition against both gram-positive and gram-negative bacteria. For instance:
- In Vitro Studies : Research indicates that certain benzimidazole derivatives show enhanced activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like amoxicillin and ciprofloxacin .
- Mechanism of Action : The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Potential
2-Aminopropyl-4(7)-azo-benzimidazole and its derivatives have been investigated for their anticancer properties:
- Cell Line Studies : Compounds derived from benzimidazole have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). For example, certain derivatives have exhibited IC50 values in the low micromolar range, indicating potent activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis in cancer cells, as well as the inhibition of key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored:
- In Vivo Studies : Various studies report that benzimidazole derivatives can significantly reduce inflammation in animal models. For instance, certain compounds have demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs like diclofenac .
- Cyclooxygenase Inhibition : Many benzimidazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This selectivity is crucial for minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationships of this compound is critical for optimizing its applications:
- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently, often involving azo coupling reactions that yield diverse derivatives with tailored biological activities .
- Structure-Activity Relationships : Investigations into SAR reveal that modifications at specific positions on the benzimidazole ring can significantly enhance biological activity. For instance, substituents that increase lipophilicity or alter electronic properties often lead to improved potency against target pathogens or cancer cells .
Case Studies
Several case studies highlight the practical applications of this compound:
Propriétés
Formule moléculaire |
C9H12N4 |
|---|---|
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
3-(1H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H12N4/c10-5-1-4-8-12-7-3-2-6-11-9(7)13-8/h2-3,6H,1,4-5,10H2,(H,11,12,13) |
Clé InChI |
DPYVQLWNTYSHEW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(N2)CCCN |
SMILES canonique |
C1=CC2=C(N=C1)N=C(N2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















